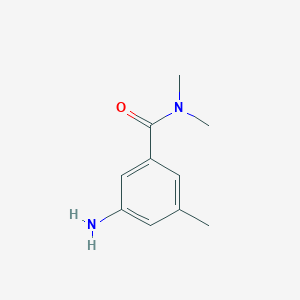
3-amino-N,N,5-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N,N,5-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-amino-N,N,5-trimethylbenzamide is1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.
Applications De Recherche Scientifique
Radiosensitization and Biodistribution
3-Aminobenzamide (3-ABA) derivatives, specifically fluorinated 3-ABA, have been studied for their radiosensitizing properties, which enhance the effectiveness of radiation therapy by inhibiting DNA repair mechanisms in cancer cells. A study conducted by Brix et al. (2005) used fluorine-19 magnetic resonance imaging (MRI) to monitor the biodistribution and pharmacokinetics of a fluorinated 3-ABA derivative in tumor-bearing rats. This research demonstrated the potential of 3-ABA derivatives in improving cancer treatment outcomes through radiosensitization and provided insights into the challenges of delivering these compounds to solid tumors, indicating the need for the development of effective carrier systems to enhance tumor-selective delivery (Brix et al., 2005).
Poly(ADP-ribose) Synthetase Inhibition
3-Aminobenzamide has also been explored for its role in inhibiting poly(ADP-ribose) synthetase (PARS), which is involved in DNA repair. Taner et al. (2001) discovered that PARS inhibition by 3-AB could significantly reduce bacterial translocation and intestinal injury in rats after intraperitoneal endotoxin administration, suggesting a novel therapeutic approach in managing gut barrier failure seen in endotoxemia (Taner et al., 2001).
Antimicrobial and Antifertility Effects
Research on miscellaneous compounds, including 3,4,5-trimethylbenzamide, has shown that certain derivatives possess antimicrobial and antifertility effects. Naqvi et al. (2009) conducted a study to evaluate the antifertility effects of various compounds on Aedes aegypti, identifying 3,4,5-trimethylbenzamide among those with potential sterilizing properties. This highlights the diverse biological activities of benzamide derivatives, extending their applicability beyond traditional therapeutic areas (Naqvi et al., 2009).
Synthesis and Antitumor Activity
Li (2014) synthesized a novel series of 3-amidebenzamide derivatives to study their antitumor activity in vitro. This research aimed to develop new anticancer agents by exploring the structural variations of benzamide derivatives and evaluating their efficacy against different cancer cell lines, demonstrating the compound's potential as a basis for new anticancer drugs (Li, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is likely that the compound interacts with specific receptors or enzymes in the body to exert its effects .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to alterations in certain biochemical pathways, resulting in downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes .
Propriétés
IUPAC Name |
3-amino-N,N,5-trimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCCXRVXDNVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369911-04-5 |
Source


|
| Record name | 3-amino-N,N,5-trimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

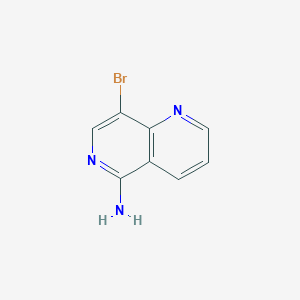

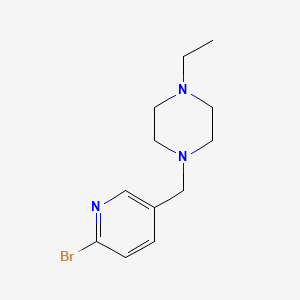
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
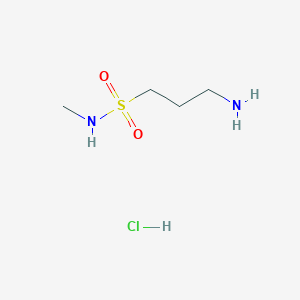
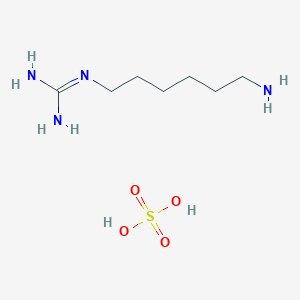
![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)
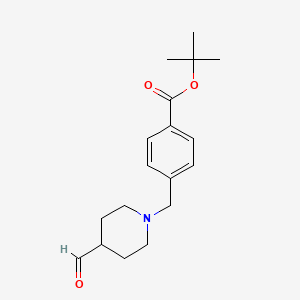

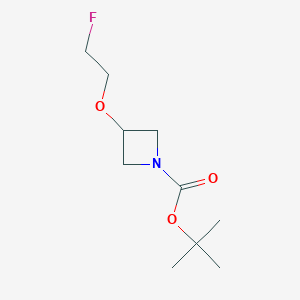
![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)